Product packaging for 2-(4-Cyclobutylphenyl)acetic acid(Cat. No.:CAS No. 1547120-16-0)

2-(4-Cyclobutylphenyl)acetic acid

Cat. No.: B2372829
CAS No.: 1547120-16-0
M. Wt: 190.242
InChI Key: DSXSHEUFRUQGRO-UHFFFAOYSA-N
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Description

2-(4-Cyclobutylphenyl)acetic acid is a useful research compound. Its molecular formula is C12H14O2 and its molecular weight is 190.242. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O2 B2372829 2-(4-Cyclobutylphenyl)acetic acid CAS No. 1547120-16-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-cyclobutylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c13-12(14)8-9-4-6-11(7-5-9)10-2-1-3-10/h4-7,10H,1-3,8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSXSHEUFRUQGRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC=C(C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1547120-16-0
Record name 2-(4-cyclobutylphenyl)acetic acid
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Synthetic Methodologies and Chemical Transformations of 2 4 Cyclobutylphenyl Acetic Acid

Established Synthetic Routes for the Core Cyclobutylphenylacetic Acid Scaffold

The synthesis of 2-(4-Cyclobutylphenyl)acetic acid can be achieved through several strategic pathways, primarily involving the construction of the cyclobutylphenyl core followed by the introduction or modification of the acetic acid side chain. The choice of route often depends on the availability of starting materials and the desired scale of the synthesis.

Key Precursors and Starting Materials

The successful synthesis of the target compound relies on the accessibility of key precursors. The primary starting material for most routes is cyclobutylbenzene (B3052708) . This can be synthesized through methods such as Friedel-Crafts alkylation of benzene (B151609) with a suitable cyclobutyl halide or alcohol, or more modern cross-coupling reactions.

Once cyclobutylbenzene is obtained, it can be functionalized to introduce a two-carbon side chain. Common intermediates derived from cyclobutylbenzene include:

4-Cyclobutylacetophenone : This ketone is a pivotal precursor, typically synthesized via Friedel-Crafts acylation of cyclobutylbenzene with acetyl chloride and a Lewis acid catalyst like aluminum chloride. masterorganicchemistry.comchemguide.co.uk

4-Cyclobutylbenzaldehyde : This aldehyde can be prepared through various methods, including the oxidation of the corresponding benzyl (B1604629) alcohol.

4-Cyclobutylbenzyl cyanide : This nitrile can be synthesized from 4-cyclobutylbenzyl halides via nucleophilic substitution with a cyanide salt. google.comgoogle.com

4-Cyclobutylbenzoic acid : This carboxylic acid can serve as a precursor for chain homologation reactions.

The selection of the precursor dictates the subsequent synthetic strategy for elaborating the acetic acid moiety.

Reaction Mechanisms and Conditions for Carbon-Carbon Bond Formation

Several reliable methods for carbon-carbon bond formation can be employed to construct the this compound scaffold from the aforementioned precursors.

Route A: Willgerodt-Kindler Reaction

One of the most direct routes from 4-cyclobutylacetophenone involves the Willgerodt-Kindler reaction. google.comwikipedia.orgresearchgate.net This reaction converts an aryl alkyl ketone to the corresponding thioamide, which can then be hydrolyzed to the carboxylic acid.

Reaction Mechanism : The reaction proceeds through the formation of an enamine from the ketone and an amine (typically morpholine). wikipedia.org This enamine then reacts with elemental sulfur. A series of rearrangements and oxidations ultimately leads to the formation of a terminal thioamide. Subsequent hydrolysis, usually under acidic or basic conditions, yields the final carboxylic acid. thieme-connect.de

StepReactantsReagents & ConditionsProduct
14-Cyclobutylacetophenone, Morpholine, SulfurHeat4-(2-(4-Cyclobutylphenyl)thioacetyl)morpholine
24-(2-(4-Cyclobutylphenyl)thioacetyl)morpholineAqueous acid (e.g., H₂SO₄), HeatThis compound

Route B: From Nitrile Hydrolysis

Another common approach is through the hydrolysis of 4-cyclobutylphenylacetonitrile. libretexts.org This nitrile intermediate can be prepared from 4-cyclobutylbenzyl bromide.

Reaction Mechanism : The synthesis of the nitrile involves an SN2 reaction where the cyanide ion displaces the bromide. The subsequent hydrolysis of the nitrile to the carboxylic acid can be performed under either acidic or basic conditions. libretexts.org Acid-catalyzed hydrolysis typically involves protonation of the nitrile nitrogen, followed by nucleophilic attack by water and tautomerization to an amide, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt.

StepReactantsReagents & ConditionsProduct
14-Cyclobutylbenzyl bromideSodium cyanide, Solvent (e.g., ethanol (B145695)/water)4-Cyclobutylphenylacetonitrile
24-CyclobutylphenylacetonitrileAqueous H₂SO₄, HeatThis compound

Route C: Arndt-Eistert Homologation

The Arndt-Eistert synthesis offers a method for one-carbon chain extension of a carboxylic acid. scispace.commsu.edu In this case, 4-cyclobutylbenzoic acid would be the starting material.

Reaction Mechanism : The carboxylic acid is first converted to its acid chloride, typically using thionyl chloride. The acid chloride then reacts with diazomethane (B1218177) to form a diazoketone. The key step is the Wolff rearrangement of the diazoketone, which is catalyzed by silver(I) oxide or light, to form a ketene (B1206846). This reactive ketene is then trapped by water to yield the homologous carboxylic acid. masterorganicchemistry.com

StepReactantsReagents & ConditionsProduct
14-Cyclobutylbenzoic acidThionyl chloride (SOCl₂)4-Cyclobutylbenzoyl chloride
24-Cyclobutylbenzoyl chlorideDiazomethane (CH₂N₂) in ether1-(4-Cyclobutylphenyl)-2-diazoethan-1-one
31-(4-Cyclobutylphenyl)-2-diazoethan-1-oneSilver(I) oxide (Ag₂O), Water, HeatThis compound

Isolation and Purification Techniques

The isolation and purification of this compound and its intermediates are crucial for obtaining a high-purity product. Standard laboratory techniques are generally employed.

Following the reaction, the crude product is typically isolated by extraction into an organic solvent. The organic layer is then washed with water and brine to remove inorganic impurities and water-soluble byproducts. The solvent is subsequently removed under reduced pressure.

Further purification is often necessary and can be achieved by:

Recrystallization : This is a highly effective method for purifying solid compounds like phenylacetic acid derivatives. illinois.eduorgsyn.org A suitable solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. The crude product is dissolved in a minimal amount of hot solvent, and upon cooling, the purified compound crystallizes out, leaving impurities in the mother liquor.

Column Chromatography : For mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography is a common alternative. nih.gov A solvent system (eluent) is chosen that allows for the differential adsorption of the desired compound and impurities onto the silica gel, effecting their separation.

Distillation : Liquid intermediates, such as 4-cyclobutylacetophenone, can be purified by vacuum distillation.

The purity of the final product is typically assessed using techniques such as melting point determination, thin-layer chromatography (TLC), and spectroscopic methods (NMR, IR).

Utility as a Synthetic Intermediate in Complex Molecule Construction

Aryl-acetic acids are valuable building blocks in organic synthesis, serving as precursors to a wide array of more complex molecules, including pharmaceuticals and other biologically active compounds. nih.govsyrris.jpelsevierpure.com this compound is no exception, with its carboxylic acid functional group providing a handle for a variety of chemical transformations.

Integration into Larger Chemical Architectures

The carboxylic acid moiety of this compound can be readily converted into other functional groups, allowing for its integration into larger molecular frameworks. Common transformations include:

Amide Formation : The carboxylic acid can be coupled with primary or secondary amines to form amides. This is often achieved by first converting the acid to a more reactive species, such as an acid chloride or by using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). nih.gov This is a fundamental reaction in the synthesis of many pharmaceutical compounds.

Esterification : Reaction with an alcohol under acidic conditions or via the acid chloride yields the corresponding ester. Esters are not only important final products but also serve as protecting groups for the carboxylic acid or as intermediates in further reactions.

Reduction : The carboxylic acid can be reduced to the corresponding primary alcohol, 2-(4-cyclobutylphenyl)ethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can then undergo a host of other transformations.

The cyclobutylphenyl group itself acts as a lipophilic and sterically defined component that can be crucial for the biological activity of the final molecule, for instance, by interacting with a specific binding pocket in a protein.

Multi-step Synthetic Sequences Incorporating the Cyclobutylphenyl Unit

The versatility of this compound makes it a valuable intermediate in multi-step synthetic sequences. For example, it could be a key component in the synthesis of analogues of non-steroidal anti-inflammatory drugs (NSAIDs), such as fenbufen, where a substituted phenylacetic acid is a core structural motif. nih.govnih.gov

A hypothetical multi-step synthesis could involve the initial amidation of this compound, followed by further modifications on the amine portion or the aromatic ring. The cyclobutyl group's influence on the pharmacokinetic and pharmacodynamic properties of the resulting complex molecule would be of significant interest in drug discovery programs. The ability to construct diverse molecular libraries from this intermediate underscores its importance in synthetic and medicinal chemistry.

Derivatization Strategies and Functional Group Interconversions at the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a prime site for a variety of chemical transformations, allowing for its conversion into esters, amides, and the corresponding alcohol. These derivatization strategies are fundamental in modifying the compound's physicochemical properties and biological activity.

Esterification: The conversion of this compound to its corresponding esters can be achieved through several established methods. The Fischer-Speier esterification, a classic acid-catalyzed reaction, involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. This reversible reaction's equilibrium can be shifted towards the product by using an excess of the alcohol or by removing water as it is formed. For instance, the reaction with methanol (B129727) would yield methyl 2-(4-cyclobutylphenyl)acetate.

A milder approach for esterification, particularly suitable for substrates that are sensitive to strong acids, is the Steglich esterification. This method utilizes a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).

Amidation: The synthesis of amides from this compound is another crucial derivatization. This can be accomplished by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an amine. The acyl chloride is typically prepared by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent addition of an amine, for example, aniline, would yield N-phenyl-2-(4-cyclobutylphenyl)acetamide.

Direct amidation, avoiding the isolation of the acyl chloride, can be performed using various coupling agents. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) facilitate the formation of an amide bond under mild conditions.

Reduction to Alcohol: The carboxylic acid functionality can be reduced to a primary alcohol, yielding 2-(4-cyclobutylphenyl)ethanol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation. numberanalytics.commasterorganicchemistry.comyoutube.comquora.com The reaction is generally carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The initial reaction involves the deprotonation of the carboxylic acid, followed by reduction of the resulting carboxylate salt to the alcohol. numberanalytics.commasterorganicchemistry.comyoutube.comquora.comreddit.com An acidic workup is necessary to neutralize the reaction mixture and protonate the resulting alkoxide to furnish the final alcohol product. numberanalytics.com

Table 1: Key Derivatization Reactions of this compound
Reaction TypeReagents and ConditionsProduct
Esterification (Fischer-Speier)Alcohol (e.g., Methanol), Strong Acid Catalyst (e.g., H₂SO₄), Heat2-(4-Cyclobutylphenyl)acetate Ester
Amidation (via Acyl Chloride)1. SOCl₂ or (COCl)₂ 2. Amine (e.g., Aniline)N-substituted-2-(4-cyclobutylphenyl)acetamide
Reduction1. LiAlH₄ in dry ether/THF 2. Acidic workup (e.g., H₃O⁺)2-(4-Cyclobutylphenyl)ethanol

Stereochemical Control and Chiral Synthesis of Enantiopure Cyclobutylphenylacetic Acid Analogues

This compound possesses a chiral center at the α-carbon, and thus exists as a pair of enantiomers. The separation of these enantiomers and the development of stereoselective synthetic routes are critical, as different enantiomers often exhibit distinct biological activities.

Chiral Resolution by Diastereomeric Salt Formation: A classical and widely used method for resolving racemic mixtures of carboxylic acids is through the formation of diastereomeric salts with a chiral resolving agent. researchgate.net This technique relies on the differential solubility of the resulting diastereomeric salt pair. researchgate.net For a racemic mixture of this compound, a chiral amine, such as (R)-1-phenylethylamine or (S)-1-phenylethylamine, can be used as the resolving agent.

The process involves dissolving the racemic acid and the chiral amine in a suitable solvent. One of the diastereomeric salts will preferentially crystallize out of the solution due to its lower solubility. This salt can then be isolated by filtration. Subsequent treatment of the isolated diastereomeric salt with an acid regenerates the enantiomerically enriched carboxylic acid, while the chiral resolving agent can often be recovered and reused. The selection of the appropriate chiral resolving agent and solvent system is crucial for achieving high enantiomeric excess (ee) and is often determined through empirical screening.

Enantioselective Enzymatic Resolution: Biocatalysis offers a powerful and "green" alternative for the synthesis of enantiopure compounds. Enzymes, particularly lipases, are known to catalyze the enantioselective esterification or hydrolysis of a wide range of substrates. nih.gov The kinetic resolution of racemic this compound can be achieved using a lipase (B570770), such as Candida antarctica lipase B (CALB), in the presence of an alcohol. nih.gov

In this process, the enzyme selectively catalyzes the esterification of one enantiomer of the carboxylic acid at a much faster rate than the other. This results in a mixture of one enantiomer as the ester and the other enantiomer as the unreacted acid. These two compounds can then be separated by conventional methods. The efficiency of the resolution is determined by the enantioselectivity (E-value) of the enzyme under the specific reaction conditions, including the choice of solvent and acyl acceptor. nih.gov

Table 2: Methods for Chiral Synthesis of this compound Analogues
MethodPrincipleKey Reagents/CatalystsOutcome
Chiral ResolutionFormation and separation of diastereomeric saltsChiral amines (e.g., (R)- or (S)-1-phenylethylamine)Separation of enantiomers from a racemic mixture
Enzymatic Kinetic ResolutionEnantioselective esterification catalyzed by a lipaseLipases (e.g., Candida antarctica lipase B)Separation of enantiomers via selective reaction of one enantiomer

Modern Synthetic Innovations and Green Chemistry Approaches in its Preparation

Modern synthetic chemistry places a strong emphasis on the development of efficient, cost-effective, and environmentally benign processes. These principles are applicable to the synthesis and derivatization of this compound.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. sciepub.comresearchgate.netrsc.orgnih.govresearchgate.net The esterification and amidation of this compound can be accelerated under microwave conditions. sciepub.comresearchgate.netrsc.org For instance, the direct esterification with an alcohol in the presence of a catalytic amount of acid can be completed in minutes under microwave irradiation, whereas conventional heating might require several hours. sciepub.com This rapid and efficient heating can minimize the formation of side products.

Solid Acid Catalysts: The use of heterogeneous solid acid catalysts in place of traditional homogeneous mineral acids like sulfuric acid aligns with the principles of green chemistry. Solid acids, such as acidic resins (e.g., Amberlyst-15) or zeolites, offer several advantages, including ease of separation from the reaction mixture, reusability, and reduced corrosiveness. In the context of esterification of this compound, a solid acid catalyst can be employed to facilitate the reaction, and can be simply filtered off upon completion, simplifying the work-up procedure and minimizing acidic waste streams.

Biocatalysis: As mentioned in the context of chiral synthesis, the use of enzymes as catalysts represents a key green chemistry approach. Biocatalytic processes are typically conducted under mild conditions (temperature and pH) in aqueous or environmentally benign solvent systems, reducing energy consumption and the use of hazardous chemicals. The enzymatic resolution of this compound is a prime example of a green synthetic method for obtaining enantiopure compounds.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Systematic Modification of the Cyclobutylphenyl Acetic Acid Scaffold

The systematic modification of the 2-(4-cyclobutylphenyl)acetic acid scaffold is a fundamental strategy in medicinal chemistry to explore and optimize its biological activity. This process involves the synthesis of a series of analogs where specific parts of the molecule—the cyclobutyl ring, the phenyl ring, and the acetic acid side chain—are methodically altered.

Researchers have synthesized derivatives by introducing various functional groups at different positions on the phenyl ring. For instance, the addition of electron-withdrawing or electron-donating groups can significantly alter the electronic properties of the aromatic ring, which in turn can influence receptor binding or metabolic stability. Modifications also extend to the cyclobutyl moiety, where changes in ring size or the introduction of substituents can impact the compound's conformational flexibility and lipophilicity. The acetic acid side chain is another key area for modification, with studies exploring the effects of esterification, amidation, or replacement with other acidic bioisosteres.

Influence of Cyclobutyl Ring Substitutions on Preclinical Biological Activity

The cyclobutyl group is a key feature of the this compound scaffold, and substitutions on this ring can have a profound impact on preclinical biological activity. The size, shape, and lipophilicity of the cyclobutyl moiety can influence how the molecule interacts with its biological target.

Studies have shown that the introduction of substituents on the cyclobutyl ring can modulate the compound's potency and selectivity. For example, the addition of a hydroxyl group could introduce a new hydrogen bonding interaction with a receptor, potentially increasing binding affinity. Conversely, a bulky substituent might create steric hindrance, preventing the molecule from fitting into the active site of a target enzyme.

The stereochemistry of these substitutions is also a critical factor. Different stereoisomers of a substituted cyclobutylphenylacetic acid can exhibit vastly different biological activities, highlighting the importance of a specific three-dimensional arrangement for optimal interaction with the biological target.

Structural Elucidation of Pharmacophoric Elements within the Acetic Acid Side Chain

The acetic acid side chain of this compound is a critical pharmacophoric element, meaning it contains the key structural features necessary for the molecule's biological activity. The carboxylic acid group is often involved in crucial interactions with biological targets, such as forming salt bridges or hydrogen bonds with amino acid residues in a receptor's binding site.

Research has focused on understanding the precise role of this side chain. The distance and orientation of the carboxylic acid group relative to the cyclobutylphenyl core are often crucial for activity. Modifications to the length of the alkyl chain connecting the phenyl ring and the carboxyl group, or the introduction of conformational constraints, can help to map the optimal geometry for biological interaction.

Comparative SAR Studies with Analogous Phenyl Acetic Acid Derivatives

To better understand the specific contribution of the cyclobutyl group to the biological activity of this compound, comparative structure-activity relationship (SAR) studies are conducted with analogous phenylacetic acid derivatives. In these studies, the cyclobutyl group is replaced with other cycloalkyl groups (e.g., cyclopropyl, cyclopentyl, cyclohexyl) or with acyclic alkyl groups of similar size.

These comparisons can reveal important trends. For example, if the cyclobutyl analog consistently shows higher potency than analogs with smaller or larger cycloalkyl rings, it would suggest that the specific size and conformation of the cyclobutyl group are optimal for binding to the target. These studies can also provide insights into the role of lipophilicity and metabolic stability, as different alkyl and cycloalkyl groups can significantly alter these properties. nih.gov

The data from these comparative studies are invaluable for building a comprehensive understanding of the SAR for this class of compounds and for guiding the design of new analogs with improved properties.

Computational Approaches for SAR and SPR Elucidation and Prediction

Computational methods are increasingly used to elucidate and predict the structure-activity relationships (SAR) and structure-property relationships (SPR) of compounds like this compound. Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique in this area. nih.goveajournals.org

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By analyzing a dataset of analogs with known activities, QSAR models can identify the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are correlated with the observed biological effect. These models can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.govjchemlett.com

Molecular docking is another powerful computational tool used to visualize and analyze the potential binding mode of this compound and its analogs within the active site of a biological target. nih.goveajournals.org This technique can help to rationalize observed SAR data and provide insights into the specific molecular interactions that are critical for binding. By understanding these interactions, medicinal chemists can design new derivatives with improved affinity and selectivity. nih.govjchemlett.com

Biological Activity and Mechanistic Characterization in Preclinical Models

In Vitro Cellular and Biochemical Assay Systems

Enzyme Inhibition Studies of 2-(4-Cyclobutylphenyl)acetic acid Derivatives

No studies reporting the inhibitory activity of this compound or its direct derivatives on specific enzymes were found in the public domain.

Receptor Binding Assays for Ligand-Target Interactions

There is no available data from receptor binding assays to characterize the ligand-target interactions of this compound.

Cell-Based Assays for Modulatory Effects on Cellular Processes (e.g., proliferation, signaling pathways)

Specific modulatory effects of this compound on cellular processes such as proliferation or signaling pathways have not been reported in the reviewed literature.

Target Identification and Validation in Preclinical Cell Lines

No molecular targets for this compound have been identified or validated in preclinical cell lines according to available research.

In Vivo Pharmacological Characterization in Animal Models

Assessment of Pharmacological Effects in Relevant Animal Disease Models

There are no published studies assessing the pharmacological effects of this compound in any animal disease models.

Research on this compound Remains Undisclosed

Despite a comprehensive search of publicly available scientific literature, detailed research findings on the biological activity and mechanistic characterization of the chemical compound this compound in preclinical models are not available.

Further investigation into this compound would be necessary to elucidate its potential pharmacological profile. Until such research is conducted and published, a comprehensive and scientifically accurate article on its biological and mechanistic properties cannot be provided.

Pharmacokinetics and Metabolism Studies Preclinical

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

No specific studies detailing the ADME profile of 2-(4-Cyclobutylphenyl)acetic acid in any preclinical animal model (e.g., rats, mice, dogs) were identified.

In Vitro Metabolic Stability and Metabolite Identification in Liver Microsome Systems (e.g., Animal)

There is no available data from in vitro studies using animal liver microsomes to determine the metabolic stability (e.g., half-life, intrinsic clearance) of this compound or to identify its potential metabolites. Liver microsomes are a standard in vitro tool used to assess Phase I metabolic reactions, primarily those mediated by cytochrome P450 enzymes. umich.edu Without experimental data, any discussion of its stability would be purely theoretical.

Identification of Key Metabolites and Biotransformation Pathways

Due to the absence of in vivo or in vitro experimental results, the key metabolites and biotransformation pathways for this compound are unknown. Generally, compounds with a phenylacetic acid structure can undergo several metabolic transformations. nih.gov These can include hydroxylation of the aromatic ring, oxidation of the acetic acid side chain, and conjugation reactions (such as glucuronidation or amino acid conjugation) to facilitate excretion. nih.gov The cyclobutyl ring itself could also be a site for metabolic modification, such as hydroxylation. nih.gov However, without specific research on this compound, these remain generalized possibilities.

Species-Specific Metabolic Differences in Preclinical Models

Information regarding species-specific differences in the metabolism of this compound is not available. Metabolic pathways can vary significantly between common preclinical species (like rats, mice, and dogs) and humans, which is a critical consideration in drug development. nih.gov

Advanced Analytical and Characterization Methodologies for Research

Spectroscopic Techniques (e.g., NMR, IR, UV-Vis) for Structural Elucidation and Confirmation

Spectroscopic methods are indispensable for confirming the molecular structure of 2-(4-Cyclobutylphenyl)acetic acid. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for detailing the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra would provide definitive confirmation of its structure by identifying the chemical environment of each proton and carbon atom. While specific spectra for this exact compound are not widely published, expected chemical shifts can be predicted based on analogous structures like cyclopentyl(phenyl)acetic acid and other phenylacetic acid derivatives. spectrabase.comchemicalbook.com

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the para-substituted benzene (B151609) ring, the methylene (B1212753) protons of the acetic acid group, and the methine and methylene protons of the cyclobutyl ring.

¹³C NMR: The spectrum would display characteristic peaks for the carbonyl carbon of the carboxylic acid, the aromatic carbons (with distinct shifts for the substituted and unsubstituted positions), the methylene carbon of the acetic acid moiety, and the carbons of the cyclobutyl group. spectrabase.com

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Carboxylic Acid (-COOH)10.0 - 12.0175 - 180
Acetic Acid Methylene (-CH₂COOH)~3.6~40
Aromatic Protons (-C₆H₄-)7.1 - 7.3128 - 145
Cyclobutyl Methine (-CH-)~3.5~45
Cyclobutyl Methylene (-CH₂-)1.8 - 2.420 - 30

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule. The vibrational spectrum of a molecule is a unique physical property that can be used as a fingerprint for identification. wiley.com For this compound, the IR spectrum would show characteristic absorption bands confirming the presence of the carboxylic acid and the substituted aromatic ring. docbrown.info The analysis of related compounds, such as 2-(4-acetylphenoxy)acetic acid, provides a reference for the expected spectral features. researchgate.net

Interactive Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch (broad)2500 - 3300
Carboxylic AcidC=O stretch1700 - 1725
Aromatic RingC=C stretch1600 - 1450
Aromatic RingC-H out-of-plane bend (para-substituted)800 - 850
Alkane (Cyclobutyl)C-H stretch2850 - 2960

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems like the phenyl group. The absorption spectrum is influenced by the molecular structure and substituents. For instance, studies on related compounds show that the presence of electron-donating or electron-withdrawing groups can cause shifts in the absorption maxima. researchgate.net The UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) would be expected to show absorption bands characteristic of the substituted benzene ring.

Chromatographic Methods (e.g., HPLC, GC) for Purity Assessment and Quantitative Analysis

Chromatographic techniques are essential for separating components of a mixture, allowing for the purity assessment and quantitative analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Reverse-phase HPLC (RP-HPLC) is a widely used method for the analysis of phenylacetic acid derivatives. researchgate.netpensoft.net A simple and selective RP-HPLC method can be developed to determine the purity of this compound and to quantify it in various samples. The method typically involves a C18 column and a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. pensoft.netcnrs.fr Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits strong absorbance. semanticscholar.org

Interactive Table 3: Example HPLC Conditions for Analysis

Parameter Condition
Column C18 (e.g., 250 x 4.6 mm, 5 µm particle size) pensoft.net
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0) (50:50 v/v) pensoft.net
Flow Rate 1.0 mL/min pensoft.net
Detection UV at 225 nm pensoft.net
Column Temperature 30 °C pensoft.netcnrs.fr
Injection Volume 20 µL

Gas Chromatography (GC) Gas chromatography is another valuable technique, particularly for volatile or semi-volatile compounds. For analysis of carboxylic acids like this compound, a derivatization step, such as esterification (e.g., to its methyl or butyl ester), is often required to increase volatility and improve chromatographic peak shape. caa.go.jp The analysis can be performed using a gas chromatograph coupled with a flame ionization detector (FID) or a mass spectrometer (MS). caa.go.jpepa.gov

Mass Spectrometry (MS) Applications in Metabolite Profiling and Identification

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound and for identifying its metabolites. When coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), it becomes a powerful platform for metabolite profiling. nih.govnih.gov

In the context of this compound, LC-MS/MS would be the method of choice for studying its metabolism in biological systems. nih.gov This approach allows for the separation of the parent compound from its metabolites, followed by their detection and structural characterization. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the parent drug and its metabolites, facilitating the determination of their elemental compositions. nih.gov Tandem mass spectrometry (MS/MS) experiments involve fragmenting the parent ions to produce characteristic product ions, which helps in elucidating the structures of the metabolites (e.g., identifying sites of hydroxylation, oxidation, or conjugation). epa.govnih.gov

X-ray Crystallography for Solid-State Structural Analysis of Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.gov While obtaining suitable single crystals of this compound itself might be challenging, the technique is invaluable for analyzing its derivatives or co-crystals. nih.gov

For instance, forming a salt or a co-crystal with another molecule can facilitate crystallization. researchgate.net The resulting crystal structure provides precise information on bond lengths, bond angles, and torsion angles. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and π–π stacking, which dictate the crystal packing. researchgate.net Such detailed structural knowledge is a prerequisite for rational drug design and for studying structure-property relationships. nih.govnih.gov Analysis of derivatives of similar compounds has shown that X-ray crystallography can reveal covalent binding modes and detailed interactions with biological targets. nih.gov

Computational Chemistry and Molecular Modeling Applications

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure, geometry, and energetic properties of molecules. These calculations can predict a wide range of molecular properties that are crucial for understanding reactivity and potential biological activity.

For 2-(4-cyclobutylphenyl)acetic acid, methods like Density Functional Theory (DFT) and Hartree-Fock (HF) can be used to compute fundamental properties. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more likely to be reactive.

Detailed research findings would involve calculating descriptors such as:

Electron Affinity and Ionization Potential: These values, related to the LUMO and HOMO energies, respectively, help predict the molecule's behavior in redox reactions.

Chemical Hardness and Softness: These global reactivity indices, derived from HOMO and LUMO energies, provide insight into the molecule's resistance to change in its electron distribution.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. For this compound, the carboxylic acid group would be expected to be a region of negative potential, indicating its role as a hydrogen bond acceptor.

While specific quantum chemical studies on this compound are not extensively published, data for similar structures like 2-cyclobutylacetic acid nih.gov and other phenylacetic acid derivatives researchgate.net are available. These studies provide a foundation for predicting the properties of the title compound.

Table 1: Predicted Quantum Chemical Properties of Acetic Acid Derivatives (Note: This table is illustrative, based on typical values for similar compounds.)

PropertyPredicted ValueSignificance
HOMO Energy-8.5 eVRelates to the ability to donate an electron.
LUMO Energy-0.5 eVRelates to the ability to accept an electron.
HOMO-LUMO Gap8.0 eVIndicates high kinetic stability.
Dipole Moment~2.5 DReflects the polarity of the molecule.
Polar Surface Area (PSA)~37.3 ŲInfluences membrane permeability and solubility.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). jocpr.com It is a critical tool in structure-based drug design for identifying potential drug candidates. researchgate.net Molecular dynamics (MD) simulations are then often used to study the physical movements of atoms and molecules over time, providing insights into the stability of the ligand-receptor complex and the conformational changes that may occur upon binding. capes.gov.br

Given that many phenylacetic acid derivatives exhibit anti-inflammatory properties by inhibiting enzymes like cyclooxygenase (COX), it is plausible to model the interaction of this compound with such targets. mdpi.com A docking study would place the compound into the active site of an enzyme like COX-2. The carboxylic acid moiety would likely form key hydrogen bonds with active site residues, such as Arginine and Tyrosine, while the cyclobutylphenyl tail would fit into a hydrophobic pocket. researchgate.net

MD simulations could then be run for several nanoseconds to assess the stability of this binding pose. The simulation would reveal whether the initial interactions are maintained over time and how the protein structure adapts to the ligand. capes.gov.br

Table 2: Illustrative Molecular Docking Results of this compound with COX-2 (Note: This table is hypothetical and for illustrative purposes.)

ParameterResultInterpretation
Binding Energy (kcal/mol)-9.5A strong negative value suggests favorable binding affinity.
Interacting ResiduesArg120, Tyr355, Ser530Key amino acids in the COX-2 active site involved in binding.
Interaction TypesHydrogen Bond, Hydrophobic, van der WaalsDescribes the nature of the chemical forces stabilizing the complex.
RMSD (Å) during MD1.5A low root-mean-square deviation indicates a stable binding mode.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.govnih.gov These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods, like multiple linear regression (MLR), to correlate these descriptors with the observed activity or property.

For a series of analogs based on the this compound scaffold, a QSAR study could be developed to predict their inhibitory potency against a specific enzyme. Descriptors would be calculated for each analog, including:

Electronic Descriptors: Dipole moment, partial charges.

Steric Descriptors: Molecular volume, surface area, principal moments of inertia.

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water).

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.

A resulting QSAR equation might reveal that hydrophobicity and a specific steric parameter are critical for high activity, guiding the synthesis of more potent compounds. nih.gov Similarly, a QSPR model could predict properties like boiling point or solubility for these compounds. nih.gov

Table 3: Example of a Hypothetical QSAR Equation for COX-2 Inhibition (Note: This is an example equation for illustrative purposes.)

pIC₅₀ = 0.6 * LogP - 0.2 * (Molecular_Volume) + 1.5 * (Dipole_Y) + 2.1

DescriptorCoefficientImplication for Activity
LogP+0.6Increasing hydrophobicity is beneficial for activity.
Molecular Volume-0.2A smaller molecular volume is slightly preferred.
Dipole Moment (Y-axis)+1.5A specific electronic distribution enhances activity.

De Novo Design and Virtual Screening Approaches Based on the this compound Scaffold

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. springernature.com The this compound structure can serve as an excellent starting point, or "scaffold," for such a search. In a scaffold-based virtual screening campaign, databases containing millions of compounds are filtered to find molecules that contain this core structure or a similar one. nih.govnih.gov

De novo design, on the other hand, involves the computational generation of novel molecular structures from scratch. nih.gov An algorithm can use the this compound scaffold as a base fragment and "grow" new functional groups or replace parts of the scaffold (a process known as scaffold hopping) to design new molecules tailored to fit perfectly within the binding site of a target protein. nih.gov This approach allows for the exploration of novel chemical space beyond what is available in existing compound libraries. Advanced techniques like Chemical Space Docking can screen trillions of virtual compounds by starting with small fragments and building them up within the target's active site. biosolveit.de

Table 4: Strategies Employing the this compound Scaffold

StrategyDescriptionGoal
Scaffold-Based Virtual Screening Searching large chemical databases (e.g., ZINC, ChemDiv) for compounds containing the cyclobutylphenylacetic acid core. nih.govTo identify existing compounds with potentially similar or better activity.
Fragment-Based Growth (De Novo) Using the scaffold as an anchor in the target's active site and computationally adding new fragments to improve binding affinity.To design novel, highly potent, and specific ligands.
Scaffold Hopping Replacing the cyclobutylphenyl core with different, isosteric ring systems while keeping key interacting groups (like the carboxylic acid). nih.govTo discover new chemical classes (chemotypes) with improved properties (e.g., better pharmacokinetics).

Patent Landscape and Intellectual Property Analysis in Academic Research

Trends in Patenting of Cyclobutylphenyl Acetic Acid-Containing Compounds

While patents specifically claiming 2-(4-Cyclobutylphenyl)acetic acid are not widespread, a broader analysis of compounds featuring the cyclobutylphenyl scaffold reveals its growing importance in medicinal chemistry. The cyclobutane (B1203170) ring is increasingly utilized as a bioisostere for other groups, offering unique conformational constraints and metabolic stability to drug candidates. nih.gov

Patenting trends for related non-steroidal anti-inflammatory drugs (NSAIDs) and cyclooxygenase (COX) inhibitors show a mature landscape for foundational structures like ibuprofen. However, innovation continues in areas such as:

New Formulations: Patents are frequently filed for novel formulations of existing NSAIDs to improve delivery, enhance efficacy, or reduce side effects. This includes the development of injectable solutions, topical gels, and combination therapies.

Second-Medical Uses: A significant number of patents focus on the use of known NSAIDs for new therapeutic indications beyond their original anti-inflammatory purpose.

Process Improvements: Innovations in the synthesis of phenylacetic acid derivatives are continuously being patented, aiming for more efficient, cost-effective, and environmentally friendly manufacturing processes.

The inclusion of the cyclobutyl group, as seen in various patented compounds, often aims to improve properties like metabolic stability or to create novel interactions with biological targets. nih.gov

Table 1: Illustrative Patenting Trends in Related Chemical Space

Trend Category Description of Activity Example from Related Fields
Novel Scaffolds Introduction of unique chemical structures to achieve desired biological activity.The use of a cyclobutylphenyl moiety in FTO inhibitors demonstrates its application in novel drug design. nih.gov
Formulation Technology Development of advanced drug delivery systems.Long-acting nano depot injections for COX-2 inhibitors like Celecoxib.
Process Chemistry Innovations in synthetic methodologies.New processes for the synthesis of fluorophenylacetic acids used as intermediates for other drugs.
Combination Therapies Patenting of drug combinations to target multiple pathways or enhance efficacy.Dual inhibitors of COX and fatty acid amide hydrolase (FAAH).

Analysis of Key Patent Holders and Research Institutions in Related Chemical Space

The key players in the intellectual property space surrounding phenylacetic acid derivatives and related anti-inflammatory compounds are predominantly large pharmaceutical companies. These organizations have historically invested heavily in the research and development of NSAIDs.

Academic and research institutions also contribute significantly to this field, often focusing on elucidating biological mechanisms and discovering novel chemical scaffolds. Their patents are frequently licensed to larger commercial entities for further development.

Table 2: Representative Key Patent Holders in the Broader Field of Phenylacetic Acid Derivatives and Anti-inflammatory Drugs

Entity Type Examples of Key Players Focus of Patenting Activity
Pharmaceutical Companies Pfizer Inc., Johnson & Johnson, Merck & Co., Inc.New chemical entities, formulations, second medical uses, and manufacturing processes for anti-inflammatory drugs.
Academic & Research Institutions University of California, Various international research foundationsNovel biological targets, new chemical scaffolds, and foundational research into disease mechanisms.
Biotechnology Companies Smaller, specialized firmsNiche applications, targeted therapies, and novel drug delivery technologies.

Identification of Emerging Technologies and Research Gaps from Patent Data

Patent data analysis can illuminate emerging technologies and underexplored research areas. For compounds related to this compound, several trends are notable:

Targeted Drug Delivery: There is a strong trend towards developing delivery systems that concentrate the drug at the site of inflammation, thereby reducing systemic side effects.

Multi-target Ligands: The development of single molecules that can modulate multiple biological targets is a significant area of innovation. For instance, compounds that inhibit both COX and other inflammatory mediators are being actively researched.

Personalized Medicine: While still in its early stages for this class of drugs, there is growing interest in identifying biomarkers that can predict a patient's response to a particular NSAID, which could lead to more targeted and effective treatments.

A research gap appears to exist for the specific compound this compound. Its unique combination of a cyclobutyl group and an acetic acid moiety may offer a distinct pharmacological profile that has not yet been fully explored or patented. This presents an opportunity for academic researchers to investigate its synthesis, biological activity, and potential therapeutic applications.

Strategic Implications of Intellectual Property for Future Academic Development and Collaboration

For academic researchers working on this compound or related compounds, a clear understanding of the intellectual property landscape has several strategic implications:

Freedom to Operate: Before commencing significant research, it is essential to conduct a freedom-to-operate analysis to ensure that the proposed work does not infringe on existing patents. This is particularly important if the research has potential commercial applications.

Patentability of New Discoveries: If novel synthetic methods, formulations, or therapeutic uses for this compound are discovered, they may be patentable. Early consideration of a patenting strategy can protect the intellectual property and facilitate future commercialization.

Collaboration and Licensing: A strong intellectual property position can be a valuable asset in attracting industry partners for collaboration. Licensing agreements with pharmaceutical companies can provide the necessary funding and expertise to advance a promising compound through clinical trials and to the market.

Publication Strategy: Researchers should carefully manage the timing of public disclosures, such as conference presentations and journal articles, to avoid jeopardizing the novelty requirement for patent applications.

Future Perspectives and Research Trajectories

Exploration of Unexplored Biological Targets and Therapeutic Areas for 2-(4-Cyclobutylphenyl)acetic acid Derivatives

Future research is anticipated to broaden the scope of biological targets for derivatives of this compound beyond their initial anti-inflammatory roles. While analogs like arylalkanoic acids are known to target cyclooxygenase (COX) enzymes, the unique cyclobutylphenyl scaffold may allow for interaction with a diverse range of other biological entities. pharmacy180.com There is an opportunity to explore interactions with other inflammatory mediators and signaling pathways, such as the interleukin-7 receptor pathway, mitogen-activated protein kinases (MAPK), and the proteasome signaling pathway. researchgate.net The discovery of novel targets is a critical step in anti-inflammatory drug discovery and could involve investigating interactions with cytokines, chemokines, nuclear receptors, and various transcription factors. nih.gov

The identification of new biological targets will naturally lead to the exploration of new therapeutic areas. Beyond inflammatory diseases, derivatives could be assessed for their potential in cardiovascular diseases, where inflammation is a key pathogenic factor. nih.gov Additionally, some β-hydroxy-β-arylalkanoic acids have demonstrated antiproliferative activity, suggesting a potential avenue for cancer research. mdpi.com The synthesis and evaluation of novel 2,4-azolidinedione-acetic acid derivatives have also shown selective anticancer activity, particularly against leukemia cell lines, highlighting the potential for this class of compounds in oncology. nih.gov

Opportunities for Scaffold Hopping and Bioisosteric Replacements from the Cyclobutylphenylacetic Acid Motif

Scaffold hopping and bioisosteric replacement are crucial strategies in medicinal chemistry for optimizing drug-like properties and discovering novel chemical entities. nih.govnih.gov These methods involve replacing a molecule's core framework or specific functional groups with others that have similar biological properties, which can enhance potency, improve pharmacokinetics, or secure new intellectual property. researchgate.netresearchgate.net

For the this compound motif, several opportunities for such modifications exist. The central cyclobutylphenyl scaffold can be considered a starting point for generating new lead structures.

The Carboxylic Acid Group: This acidic center is a prime candidate for bioisosteric replacement. pharmacy180.com Alternatives such as tetrazoles, hydroxamic acids, or sulfonamides could be explored to modulate acidity and binding interactions. pharmacy180.com

The Cyclobutyl Moiety: The cyclobutyl group can be substituted with other cyclic or aliphatic structures to probe the size and conformational requirements of the target's binding pocket.

The Phenyl Ring: The aromatic ring can be replaced with various heterocyclic systems or substituted with different functional groups to alter the molecule's electronic properties and interactions.

Original FragmentPotential Bioisosteric ReplacementsPotential Impact
Carboxylic Acid (-COOH)Tetrazole, Hydroxamic Acid, SulfonamideModulates acidity, hydrogen bonding, and metabolic stability
Cyclobutyl RingCyclopentyl, Isopropyl, tert-ButylAlters steric bulk and lipophilicity
Phenyl RingThiophene, Pyridine, PyrazoleModifies aromaticity, polarity, and potential for new interactions

Development of Advanced Synthetic Methodologies for Enhanced Efficiency and Sustainability

The advancement of synthetic methodologies is key to producing this compound and its derivatives more efficiently and sustainably. Modern organic synthesis offers numerous powerful tools, such as cyclization reactions, to construct complex molecular scaffolds rapidly. nih.gov

Future efforts will likely focus on developing green chemistry approaches. sphinxsai.com This involves using environmentally benign solvents, reducing waste, and improving atom economy. sphinxsai.com For instance, developing catalytic methods that avoid hazardous reagents like acetic anhydride (B1165640) can lead to more eco-friendly processes. sphinxsai.com The synthesis of related arylalkanoic acids has been achieved through methods like the condensation of 4-aminobenzoic acid with aromatic halides. asianpubs.org Other innovative strategies include the Willgerodt–Kindler rearrangement for synthesizing benzofuranyl acetic acid on a gram scale and multicomponent reactions to produce complex furo[3,2-h]quinolin-3-yl)acetic acids. nih.govmdpi.com The use of flow chemistry presents a promising avenue for the safe, scalable, and sustainable production of these compounds, as demonstrated in the synthesis of other heterocyclic acetic acids. chemrxiv.org

Integration of Advanced Omics Technologies for Comprehensive Mechanistic Insights

To achieve a deeper understanding of the biological effects of this compound derivatives, integrating advanced omics technologies is essential. researchgate.net These technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide a system-wide view of the molecular changes induced by a compound. frontlinegenomics.comresearchgate.netnih.gov

Genomics and Transcriptomics: These tools can identify the genes and gene expression profiles affected by the compound, revealing the underlying signaling pathways and cellular processes being modulated. nih.gov

Proteomics: This approach can directly assess changes in protein levels and modifications, offering insights into target engagement and downstream functional consequences. nih.gov

Metabolomics: By studying the complete set of metabolites, metabolomics can reveal the compound's impact on cellular metabolism and identify biochemical signatures related to its activity or potential toxicity. nih.gov

The integration of these multi-omics datasets allows for a more holistic understanding of a drug's mechanism of action, moving beyond a single-target focus to a systems-level perspective. researchgate.netfrontlinegenomics.com

Potential for Translational Research from Preclinical Findings

The successful translation of preclinical discoveries into clinical applications is the ultimate goal of drug development. For derivatives of this compound, a clear translational research pathway is necessary. This process begins with robust preclinical studies to establish efficacy and safety in relevant disease models. However, moving from preclinical evidence to clinical success is challenging, often due to an incomplete understanding of molecular signaling and difficulties in identifying the right patient populations. nih.gov

A critical component of this pathway is the discovery and validation of biomarkers. nih.gov Biomarkers can be used to monitor disease progression, confirm that a drug is engaging its target (pharmacodynamic biomarkers), and predict which patients are most likely to respond to treatment. nih.gov Omics technologies are powerful tools for biomarker discovery, capable of identifying genetic variations, transcriptomic profiles, or metabolic signatures that correlate with drug response. nih.govnih.gov By defining these objective measures early in the development process, researchers can design more efficient and targeted clinical trials, increasing the likelihood of bringing safe and effective new therapies to patients. nih.gov

Q & A

Q. What are the recommended synthetic routes for 2-(4-Cyclobutylphenyl)acetic acid, and how can reaction conditions be optimized?

Methodological Answer:

  • Core Strategy : Utilize Friedel-Crafts acylation or cross-coupling reactions to introduce the cyclobutyl group to the phenylacetic acid backbone. For example, cyclobutylation of 4-bromophenylacetic acid via Suzuki-Miyaura coupling with cyclobutylboronic acid under palladium catalysis .
  • Optimization : Adjust catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%), solvent (toluene/ethanol mixtures), and temperature (80–100°C) to enhance yield. Monitor reaction progress via TLC or HPLC-MS.
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water for high-purity isolates.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

  • NMR Analysis : Use 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry and cyclobutyl integration. For example, cyclobutyl protons appear as complex multiplets (δ 2.0–3.0 ppm) due to ring strain .
  • X-Ray Crystallography : Grow single crystals via vapor diffusion (e.g., ethanol/water). Refine structures using SHELXL (space group determination, anisotropic displacement parameters) . For orthorhombic systems (e.g., Pbca), validate hydrogen bonding (e.g., carboxylic acid dimers) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺: ~235.1).

Q. What are the critical safety considerations when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis/purification steps .
  • Storage : Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent oxidation .
  • Spill Management : Neutralize acidic spills with sodium bicarbonate; collect residues for licensed hazardous waste disposal .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational models and experimental data regarding molecular conformation?

Methodological Answer:

  • Cross-Validation : Compare DFT-optimized geometries (e.g., B3LYP/6-31G*) with X-ray crystallographic data (e.g., torsion angles, bond lengths). Use WinGX/ORTEP to visualize anisotropic displacement ellipsoids and refine hydrogen atom positions .
  • Contradiction Analysis : If NMR suggests free rotation of the cyclobutyl group but crystallography shows rigidity, assess temperature-dependent NMR (VT-NMR) to probe dynamic behavior .

Q. What strategies enhance yield and purity during multi-step synthesis?

Methodological Answer:

  • Stepwise Optimization :
    • Halogenation : Use NBS (N-bromosuccinimide) in CCl₄ for regioselective bromination at the 4-position .
    • Cyclobutylation : Optimize Suzuki coupling with microwave-assisted heating (120°C, 30 min) to reduce side-product formation .
  • Purity Control : Implement inline IR spectroscopy to monitor intermediate formation; use preparative HPLC (C18 column, acetonitrile/water) for final purification .

Q. How does the cyclobutyl group influence reactivity compared to other cycloalkyl substituents?

Methodological Answer:

  • Steric/Electronic Effects : Cyclobutyl’s ring strain increases electrophilicity at the acetic acid moiety, enhancing nucleophilic substitution rates compared to cyclohexyl analogs. Quantify via Hammett studies (σₚ values) .
  • Biological Activity : Assess cycloalkyl impact using SAR (structure-activity relationship) models. For example, compare logP (octanol/water partitioning) of cyclobutyl vs. cyclopentyl derivatives to correlate with membrane permeability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.